[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine [(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344748
InChI: InChI=1S/C11H11BrN2S/c12-10-5-11(15-8-10)7-14-6-9-1-3-13-4-2-9/h1-5,8,14H,6-7H2
SMILES: C1=CN=CC=C1CNCC2=CC(=CS2)Br
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol

[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine

CAS No.:

Cat. No.: VC13344748

Molecular Formula: C11H11BrN2S

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine -

Specification

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
IUPAC Name N-[(4-bromothiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine
Standard InChI InChI=1S/C11H11BrN2S/c12-10-5-11(15-8-10)7-14-6-9-1-3-13-4-2-9/h1-5,8,14H,6-7H2
Standard InChI Key JUBSKNJKLIJMQS-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CNCC2=CC(=CS2)Br
Canonical SMILES C1=CN=CC=C1CNCC2=CC(=CS2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 4-bromothiophene moiety connected to a pyridine ring through a methylamine bridge. The thiophene ring contributes electron-rich aromaticity, while the pyridine ring introduces basicity and hydrogen-bonding capabilities. The bromine atom at the 4-position of the thiophene enhances electrophilic substitution reactivity, making the compound a versatile precursor in cross-coupling reactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Thiophene protons: Resonances between δ 6.8–7.2 ppm (doublets for H-3 and H-5) .

  • Pyridine protons: Signals at δ 8.4–8.6 ppm (H-2 and H-6) and δ 7.3–7.5 ppm (H-3 and H-5).

  • Methylene groups: Peaks at δ 3.6–4.0 ppm for the CH2\text{CH}_2 groups linking the amines.

Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3300–3400 cm1^{-1} and C–Br stretches at 550–650 cm1^{-1} .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step strategy:

  • Amination of 4-Bromothiophene-2-carbaldehyde:
    Reaction with methylamine under reductive conditions (e.g., NaBH4_4) yields (4-bromothiophen-2-yl)methylamine .

  • N-Alkylation with Pyridine-4-ylmethyl Chloride:
    The amine intermediate reacts with pyridine-4-ylmethyl chloride in the presence of a base (e.g., K2_2CO3_3) to form the target compound.

4-Bromothiophene-2-carbaldehydeCH3NH2,NaBH4(4-Bromothiophen-2-yl)methylaminePyridine-4-ylmethyl chlorideTarget Compound\text{4-Bromothiophene-2-carbaldehyde} \xrightarrow{\text{CH}_3\text{NH}_2, \text{NaBH}_4} \text{(4-Bromothiophen-2-yl)methylamine} \xrightarrow{\text{Pyridine-4-ylmethyl chloride}} \text{Target Compound}

Optimization Strategies

  • Solvent Effects: Tetrahydrofuran (THF) improves yield (75–80%) compared to dichloromethane (60–65%) due to better solubility of intermediates.

  • Catalysis: Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency in derivative synthesis.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) to generate derivatives. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C replaces Br with a morpholino group.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd catalysts, to form biaryl structures:

Target Compound+ArB(OH)2Pd(dba)2,SPhosBiaryl Derivative\text{Target Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{Biaryl Derivative}

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 3–4) protonates under acidic conditions, enhancing solubility in polar solvents .

Applications in Pharmaceutical Research

Antimicrobial Activity

Derivatives of [(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to membrane disruption.

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX), a cancer-associated enzyme, with an IC50_{50} of 1.2 µM. Molecular docking studies suggest binding to the Zn2+^{2+} active site via the pyridine nitrogen.

Material Science Applications

Organic Electronics

Thin films of the compound demonstrate semiconducting properties (bandgap = 2.8 eV), making it a candidate for organic field-effect transistors (OFETs).

Coordination Chemistry

The pyridine nitrogen coordinates to metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with potential catalytic applications .

Comparative Analysis with Analogues

Property[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amineN-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine
Molecular Weight (g/mol)283.19307.68
CA IX IC50_{50} (µM)1.22.5
Solubility (H2_2O)0.8 mg/mL0.3 mg/mL

The bromothiophene-pyridine scaffold offers superior enzyme inhibition compared to chloropyridine analogues.

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